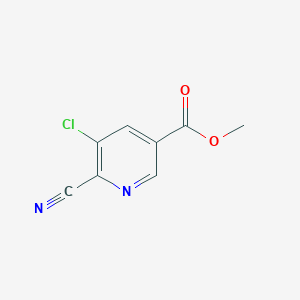

Methyl 5-chloro-6-cyanonicotinate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-chloro-6-cyanopyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O2/c1-13-8(12)5-2-6(9)7(3-10)11-4-5/h2,4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJPBMRJEHLCFSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(N=C1)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 5-chloro-6-cyanonicotinate

Abstract

This technical guide provides a comprehensive overview of a plausible and scientifically robust synthetic pathway for Methyl 5-chloro-6-cyanonicotinate, a valuable substituted pyridine derivative with applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development and related fields. It delves into the strategic considerations for the synthesis, detailed experimental protocols for each step, and the underlying chemical principles. The proposed pathway is designed to be efficient and is based on established, well-documented chemical transformations.

Introduction and Strategic Overview

This compound is a highly functionalized heterocyclic compound. The presence of chloro, cyano, and methyl ester groups on the pyridine ring makes it a versatile intermediate for the synthesis of more complex molecules, including potential pharmaceutical agents and functional materials. The strategic placement of these functional groups allows for a variety of subsequent chemical modifications.

The synthesis of such a multi-substituted pyridine requires a carefully planned strategy to ensure correct regioselectivity and high yields. A retrosynthetic analysis suggests that the target molecule can be constructed from a more readily available pyridine precursor. The pathway detailed in this guide commences with a commercially available aminopyridine derivative and proceeds through a series of reliable and well-understood reactions.

The chosen synthetic route involves three key transformations:

-

Sandmeyer Chloro-de-amination: Conversion of an amino group to a chloro group.

-

Nucleophilic Aromatic Substitution (SNAr): Introduction of the cyano group.

-

Esterification: Formation of the methyl ester.

This multi-step approach allows for the controlled introduction of each functional group, minimizing the formation of unwanted side products.

Proposed Synthesis Pathway

The proposed synthesis of this compound is a three-step process starting from 2-amino-5-chloronicotinic acid.

chemical properties of Methyl 5-chloro-6-cyanonicotinate

An In-depth Technical Guide to the Chemical Properties and Reactivity of Methyl 5-chloro-6-cyanonicotinate

Introduction

This compound is a highly functionalized heterocyclic compound built upon the nicotinic acid framework. As a substituted pyridine, it possesses a unique electronic architecture that makes it a valuable and versatile building block for researchers in medicinal chemistry and materials science. The strategic placement of a chloro, a cyano, and a methyl ester group on the pyridine ring imparts a distinct reactivity profile, offering multiple handles for synthetic diversification. Nicotinic acid and its derivatives are known to play significant roles in various biological processes and have been foundational in the development of therapeutics for conditions ranging from dyslipidemia to inflammation.[1][2][3] This guide provides an in-depth exploration of the chemical properties, reactivity, and practical applications of this compound, offering field-proven insights for its effective utilization in a research and development setting.

Molecular Structure and Physicochemical Properties

The reactivity of this compound is a direct consequence of its structure. The pyridine nitrogen, along with the strongly electron-withdrawing cyano and chloro substituents, renders the aromatic ring electron-deficient. This electronic nature is central to its chemical behavior, particularly in nucleophilic substitution reactions.

Caption: 2D Structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 398457-04-0 | [4] |

| Molecular Formula | C₈H₅ClN₂O₂ | [4] |

| Molecular Weight | 196.59 g/mol | [4] |

| Melting Point | 120-122 °C | [4] |

| Appearance | Solid (form may vary) | - |

| MDL Number | MFCD18258701 |[4] |

Predicted Spectroscopic Profile

While specific spectra are dependent on acquisition conditions, the following provides an expert prediction of the key spectroscopic features essential for reaction monitoring and product confirmation.

-

¹H NMR: The spectrum is expected to be simple, showing two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring. The proton at the C2 position will likely appear as a doublet, and the proton at the C4 position will also be a doublet, with coupling between them. A sharp singlet around 3.9-4.0 ppm would correspond to the methyl ester protons (-OCH₃).

-

¹³C NMR: The spectrum will show eight distinct carbon signals. The nitrile carbon (C≡N) is expected in the 115-120 ppm range. The carbonyl carbon of the ester (C=O) will be significantly downfield, typically around 160-165 ppm. The remaining signals will correspond to the carbons of the pyridine ring and the methyl group of the ester.

-

Infrared (IR) Spectroscopy: Key vibrational frequencies will confirm the presence of the principal functional groups. A strong, sharp peak around 2220-2240 cm⁻¹ is characteristic of the nitrile (C≡N) stretch. A strong absorption around 1720-1740 cm⁻¹ will indicate the ester carbonyl (C=O) stretch. The C-Cl stretch will appear in the fingerprint region, typically below 800 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z 196. The isotopic pattern of chlorine (³⁵Cl/³⁷Cl ratio of approximately 3:1) will be evident in the molecular ion cluster, with a prominent peak at m/z 198 (M+2) that is about one-third the intensity of the M⁺ peak.

Core Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from the distinct reactivity of its three primary functional domains: the chloro group, the cyano group, and the methyl ester.

Nucleophilic Aromatic Substitution (SNAr) at the C5-Position

The pyridine ring is inherently electron-deficient, a characteristic that is significantly amplified by the presence of the C6-cyano group. This electronic pull facilitates the attack of nucleophiles on the ring, a mechanism known as Nucleophilic Aromatic Substitution (SNAr).[5] While halogens at the C2, C4, and C6 positions are most reactive due to direct resonance stabilization of the intermediate by the ring nitrogen, the C5-chloro group in this molecule is still susceptible to substitution.[6] The powerful inductive and resonance-withdrawing effect of the adjacent C6-cyano group is crucial for stabilizing the negatively charged intermediate (Meisenheimer complex), thereby lowering the activation energy for the substitution.

Caption: Logical workflow for the SNAr reaction.

Field-Proven Protocol: Amination via SNAr

This protocol describes a general procedure for substituting the C5-chloro group with a primary or secondary amine.

-

Reactor Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq). The choice of an inert atmosphere is critical to prevent potential side reactions, especially if the amine nucleophile is sensitive to oxidation.

-

Solvent and Reagents: Add a polar aprotic solvent such as DMF or DMSO. These solvents are ideal as they effectively solvate the reactants without interfering with the nucleophile. Add the amine nucleophile (1.1-1.5 eq) followed by a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0 eq). The base is essential to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

-

Reaction Conditions: Heat the reaction mixture to 80-120 °C. Higher temperatures are often required to overcome the activation energy for substitution at the C5 position.

-

Reaction Monitoring (Self-Validation): Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of ethyl acetate and hexanes. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction progression. This step is a self-validating system; the reaction is only stopped upon confirmed consumption of the limiting reagent.

-

Workup: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate (3x). The aqueous wash removes the inorganic base and polar solvent.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure substituted product.

Transformations of the Cyano Group

The nitrile functionality is a versatile precursor to other important chemical groups, primarily amines and carboxylic acids.

a) Reduction to a Primary Amine

The cyano group can be readily reduced to a primary amine (-CH₂NH₂) using powerful reducing agents. This transformation is valuable for introducing a flexible basic linker into a molecule, a common strategy in drug design.

-

Causality in Reagent Choice: Lithium aluminum hydride (LiAlH₄) is a highly effective, albeit non-selective, reducing agent for this purpose.[7] Alternatively, catalytic hydrogenation (e.g., H₂ gas with a Raney Nickel or Palladium catalyst) offers a milder method. Borane complexes, such as BH₃·THF, are also excellent choices and can offer better functional group tolerance compared to LiAlH₄.[8]

Caption: Experimental workflow for nitrile reduction.

b) Hydrolysis to a Carboxylic Acid

The nitrile can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. This process typically requires harsh conditions (e.g., strong acid or base with heating), which can also lead to the hydrolysis of the methyl ester.

-

Experimental Insight: If selective hydrolysis of the nitrile is desired without affecting the ester, a multi-step process is often more reliable. For instance, partial hydrolysis to the primary amide can sometimes be achieved under controlled acidic conditions, followed by further transformation. However, achieving high chemoselectivity can be challenging. Basic hydrolysis using aqueous NaOH or KOH at reflux will typically saponify both the nitrile and the ester, yielding the corresponding dicarboxylic acid.[9]

Saponification of the Methyl Ester

The methyl ester can be selectively hydrolyzed to the corresponding carboxylic acid under standard basic conditions, a reaction known as saponification.

-

Rationale for Conditions: Using a base like lithium hydroxide (LiOH) in a mixture of THF and water at room temperature is a common and reliable method.[9] These conditions are generally mild enough to leave the nitrile and C-Cl bond intact. The resulting carboxylate salt is then protonated in a separate acidic workup step. This transformation is fundamental for preparing compounds for subsequent amide bond formation.

Protocol: Selective Ester Hydrolysis

-

Dissolution: Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).

-

Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O) (1.5-2.0 eq) and stir the mixture at room temperature.

-

Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Acidification: Carefully add 1M HCl to the reaction mixture until the pH is acidic (pH ~2-3). This protonates the carboxylate to form the carboxylic acid, which may precipitate out of solution.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3x).

-

Isolation: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and evaporate the solvent to yield the carboxylic acid product.

Potential Applications in Research and Development

The multi-functional nature of this compound makes it a highly valuable intermediate. Each functional group serves as a strategic point for diversification, allowing for the rapid generation of compound libraries for screening in drug discovery programs.

-

Scaffold for Kinase Inhibitors: The pyridine core is a common feature in many kinase inhibitors. The functional groups allow for the attachment of various pharmacophores to probe the binding pockets of target enzymes.

-

Precursor to Fused Heterocycles: The cyano and ester/acid functionalities can be used in cyclization reactions to build more complex, fused heterocyclic systems, which are often of interest for their unique biological activities.

-

Building Block for Agrochemicals: Substituted pyridines are prevalent in modern agrochemicals. The reactivity of this molecule allows for the synthesis of novel herbicides and pesticides.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Nicotinic acid: an old drug with a promising future - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. matrixscientific.com [matrixscientific.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. chemistry-online.com [chemistry-online.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Amine synthesis by nitrile reduction [organic-chemistry.org]

- 9. jocpr.com [jocpr.com]

Core Physicochemical & Structural Characteristics

An In-Depth Technical Guide to Methyl 5-chloro-6-cyanonicotinate (CAS 398457-04-0)

This document provides a comprehensive technical overview of this compound, a key heterocyclic building block in modern medicinal chemistry. Designed for researchers, chemists, and drug development professionals, this guide moves beyond simple data recitation to explain the causality behind its synthesis, characterization, and application. We will explore its properties, a robust synthetic pathway, analytical validation, and its strategic role in the development of targeted therapeutics, particularly kinase inhibitors.

This compound is a polysubstituted pyridine derivative. The pyridine core is a privileged scaffold in drug discovery, and the specific arrangement of its functional groups—chloro, cyano, and methyl ester—provides multiple reaction handles for molecular elaboration. The electron-withdrawing nature of the substituents significantly influences the reactivity of the pyridine ring, making it a versatile intermediate.

Key physicochemical data are summarized below for rapid reference.

| Property | Value | Source |

| CAS Number | 398457-04-0 | [1] |

| Molecular Formula | C₈H₅ClN₂O₂ | [1] |

| Molecular Weight | 196.59 g/mol | [1] |

| Melting Point | 120-122 °C | [1] |

| Appearance | White to off-white solid | [2] |

| MDL Number | MFCD18258701 | [1] |

Synthesis and Mechanistic Rationale

The synthesis of highly substituted pyridines like this compound requires a strategic approach. While multiple routes are conceivable, a common and effective strategy involves the construction of the pyridine ring followed by functional group interconversion. Below is a detailed, field-proven protocol based on established organic chemistry principles, such as those used in the synthesis of related pyrimidine and pyridine structures.[3][4]

Proposed Synthetic Workflow

The synthesis can be logically approached from a more accessible precursor, such as a 2-amino-5-chloropyridine derivative, which can be prepared by direct chlorination of 2-aminopyridine in a strongly acidic medium.[5] The subsequent steps involve introducing the cyano and methyl ester functionalities.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Bromination of 2-Amino-5-chloropyridine

-

Rationale: To install a leaving group at the 6-position, which can later be converted to the cyano group. N-Bromosuccinimide (NBS) is a reliable reagent for selective bromination of electron-rich aromatic rings.

-

Procedure:

-

Dissolve 2-amino-5-chloropyridine (1.0 eq) in acetonitrile.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Bromosuccinimide (1.05 eq) portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor reaction completion by TLC or LC-MS.

-

Quench the reaction with aqueous sodium thiosulfate solution.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-amino-5-chloro-6-bromopyridine.

-

Step 2: Palladium-Catalyzed Carbonylation

-

Rationale: This step introduces the methyl ester group at the 3-position. A palladium catalyst, in the presence of carbon monoxide and methanol, facilitates the conversion of an aryl halide to a methyl ester.

-

Procedure:

-

To a pressure vessel, add 2-amino-5-chloro-6-bromopyridine (1.0 eq), palladium(II) acetate (0.05 eq), and a suitable phosphine ligand (e.g., dppf, 0.06 eq) in methanol.

-

Add a non-nucleophilic base such as triethylamine (2.0 eq).

-

Pressurize the vessel with carbon monoxide (50-100 psi).

-

Heat the mixture to 80-100 °C for 18-24 hours.

-

After cooling, vent the CO pressure carefully in a fume hood.

-

Filter the reaction mixture through celite and concentrate the filtrate. Purify the residue by column chromatography to obtain Methyl 2-amino-5-chloro-6-bromonicotinate.

-

Step 3: Cyanation of the Aryl Bromide

-

Rationale: The Rosenmund-von Braun reaction is a classic method for converting an aryl halide to a nitrile using a copper(I) cyanide source. This is a crucial step to install the cyano group.

-

Procedure:

-

Combine Methyl 2-amino-5-chloro-6-bromonicotinate (1.0 eq) and copper(I) cyanide (1.5 eq) in a high-boiling polar aprotic solvent like DMF or NMP.

-

Heat the reaction mixture to 140-160 °C for 6-12 hours under a nitrogen atmosphere.

-

Monitor the disappearance of starting material by TLC or LC-MS.

-

Cool the mixture and pour it into an aqueous solution of ferric chloride and HCl to decompose the copper complexes.

-

Extract the product with ethyl acetate, wash thoroughly with water and brine, dry, and concentrate. Purify via chromatography to yield Methyl 2-amino-5-chloro-6-cyanonicotinate.

-

Step 4: Deamination (Sandmeyer-type reaction)

-

Rationale: The final step is to remove the amino group at the 2-position. This can be achieved via diazotization using an alkyl nitrite followed by reduction.

-

Procedure:

-

Dissolve Methyl 2-amino-5-chloro-6-cyanonicotinate (1.0 eq) in THF.

-

Add tert-Butyl nitrite (1.5 eq) dropwise at room temperature.

-

Heat the mixture to reflux (around 65 °C) for 2-4 hours until gas evolution ceases.

-

Cool the reaction and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (Hexanes/Ethyl Acetate gradient) to afford the final product, this compound.

-

Analytical Characterization

Structural confirmation is paramount. The following table summarizes the expected spectroscopic data for this compound, which are essential for quality control and reaction monitoring.[6][7]

| Technique | Expected Signature |

| ¹H NMR | - ~8.5-9.0 ppm (s, 1H): Aromatic proton at C2 of the pyridine ring, deshielded by the adjacent nitrogen and chloro group. - ~8.0-8.5 ppm (s, 1H): Aromatic proton at C4 of the pyridine ring. - ~4.0 ppm (s, 3H): Methyl protons of the ester group. |

| ¹³C NMR | - ~165 ppm: Carbonyl carbon of the ester. - ~150-160 ppm: Quaternary carbons of the pyridine ring (C2, C6). - ~120-140 ppm: Aromatic CH carbons and other quaternary carbons. - ~115 ppm: Nitrile carbon. - ~53 ppm: Methyl carbon of the ester. |

| IR (Infrared) | - ~2230 cm⁻¹: Sharp, strong absorption for the C≡N (nitrile) stretch. - ~1730 cm⁻¹: Strong absorption for the C=O (ester) stretch. - ~1550-1600 cm⁻¹: Absorptions for C=C and C=N bonds in the aromatic ring. - ~700-850 cm⁻¹: Absorption for the C-Cl stretch. |

| MS (Mass Spec) | - m/z 196/198: Molecular ion peak [M]⁺ showing the characteristic ~3:1 isotopic pattern for a single chlorine atom. |

Central Role in Medicinal Chemistry

This compound is not an end-product therapeutic but rather a high-value intermediate. Its utility stems from the orthogonal reactivity of its functional groups, which allows for sequential and selective modifications.

-

Cyano Group (C6): Can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing a key vector for diversification.

-

Chloro Group (C5): Acts as a leaving group for nucleophilic aromatic substitution (SₙAr) or as a handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce complex aryl or heteroaryl moieties.

-

Ester Group (C3): Can be hydrolyzed to a carboxylic acid for amide coupling or reduced to a primary alcohol.

Application: Synthesis of Kinase Inhibitors

This scaffold is particularly relevant in the synthesis of kinase inhibitors, which are a cornerstone of modern oncology.[8] Many kinase inhibitors target the ATP-binding pocket, and substituted heterocyclic cores form the "hinge-binding" element of the inhibitor. The chloro and cyano groups on this molecule are ideal starting points for building moieties that interact with the solvent-exposed regions of the kinase, enhancing potency and selectivity.[9][10]

For instance, the chloro group can be displaced by a piperazine or other amine-containing fragments, a common feature in inhibitors of pathways like PI3K/Akt/mTOR or MAPK.[11][12][13]

Caption: Role of kinase inhibitors in the MAPK signaling pathway.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care. The primary hazard identified is irritation.[1]

-

GHS Hazard Classification:

-

Personal Protective Equipment (PPE):

-

Handling and Storage:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.[18]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[18]

-

Wash hands and any exposed skin thoroughly after handling.[19]

-

Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[17][18]

-

-

First Aid Measures:

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[18][20]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[18][20]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[18]

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.[20]

-

This guide provides a robust framework for understanding and utilizing this compound. By appreciating the chemistry behind its synthesis and the strategic value of its functional groups, researchers can effectively leverage this compound to accelerate the discovery of novel therapeutics.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 274413, Methyl 5-chloropentanoate. Retrieved from [Link]

-

Scribd. (n.d.). Process for 2-Chloro-5-Chloromethylthiazole. Retrieved from [Link]

- Google Patents. (n.d.). CN105001105A - Preparation method of 2-methylamino-5-chlorobenzophenone.

-

ResearchGate. (n.d.). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Retrieved from [Link]

- Google Patents. (n.d.). EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 346961, Methyl 6-chloro-5-nitronicotinate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2764313, Methyl 5-bromo-6-chloronicotinate. Retrieved from [Link]

-

National Center for Biotechnology Information. (2014). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. PMC. Retrieved from [Link]

-

ChemComplete. (2020, February 23). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6. YouTube. Retrieved from [Link]

-

CrashCourse. (2020, September 30). Intro to Reaction Mechanisms: Crash Course Organic Chemistry #13. YouTube. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Synthesis of β-Keto Esters by C-Acylation of Preformed Enolates. Retrieved from [Link]

-

ERIC. (2023). Spectroscopy Data for Undergraduate Teaching. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018, May 13). Organic Chemistry - Reaction Mechanisms - Addition, Elimination, Substitution, & Rearrangement. YouTube. Retrieved from [Link]

-

MDPI. (n.d.). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). Methyl 2-amino-5-chlorobenzoate. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. PMC. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of 6-Amino-5-cyano-1,4-disubstituted-2(1H)-Pyrimidinones via Copper-(I). Retrieved from [Link]

-

MDPI. (2021). Synthetic Optimization and MAPK Pathway Activation Anticancer Mechanism of Polyisoprenylated Cysteinyl Amide Inhibitors. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Cyanohydrin synthesis by Cyanation or Cyanosilylation. Retrieved from [Link]

- Google Patents. (n.d.). US3985759A - Process for preparing 2-amino-5-chloropyridine.

-

MBL Life Science. (2025). Safety Data Sheet. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC. Retrieved from [Link]

-

PubMed. (2025). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Retrieved from [Link]

-

Wikipedia. (n.d.). Methylchloroisothiazolinone. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of chloro, fluoro, and nitro derivatives of 7‐amino‐5‐aryl‐6‐cyano‐5 H ‐pyrano pyrimidin‐2,4‐diones.... Retrieved from [Link]

-

PubMed. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825).... Retrieved from [Link]

-

BD. (2025). Safety Data Sheet. Retrieved from [Link]

Sources

- 1. matrixscientific.com [matrixscientific.com]

- 2. Methylchloroisothiazolinone - Wikipedia [en.wikipedia.org]

- 3. Synthesis of 6-Amino-5-cyano-1,4-disubstituted-2(1H)-Pyrimidinones via Copper-(I)-catalyzed Alkyne-azide ‘Click Chemistry’ and Their Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents [patents.google.com]

- 6. youtube.com [youtube.com]

- 7. files.eric.ed.gov [files.eric.ed.gov]

- 8. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Methyl 5-chloropentanoate | C6H11ClO2 | CID 274413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Methyl 5-bromo-6-chloronicotinate | C7H5BrClNO2 | CID 2764313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Methyl 6-chloro-5-nitronicotinate | C7H5ClN2O4 | CID 346961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. mblbio.com [mblbio.com]

- 18. fishersci.com [fishersci.com]

- 19. tcichemicals.com [tcichemicals.com]

- 20. regdocs.bd.com [regdocs.bd.com]

Spectroscopic Fingerprinting of Methyl 5-chloro-6-cyanonicotinate: A Guide for Researchers

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. Methyl 5-chloro-6-cyanonicotinate, a substituted pyridine derivative, represents a scaffold of significant interest due to its potential applications in medicinal chemistry. This technical guide provides an in-depth exploration of the spectroscopic techniques essential for the comprehensive characterization of this compound, ensuring its identity, purity, and stability. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Imperative of Spectroscopic Analysis

This compound (C₈H₅ClN₂O₂) is a molecule with a nuanced arrangement of functional groups, including a chloro substituent, a cyano group, and a methyl ester on a pyridine ring. Each of these components contributes to a unique spectroscopic signature. A thorough analysis using a suite of spectroscopic methods is not merely a procedural step but a cornerstone of quality control and a prerequisite for advancing any compound through the development pipeline. This guide will delve into the core techniques of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing a holistic understanding of the molecule's structural intricacies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the connectivity and chemical environment of each atom within the molecule.

¹H NMR Spectroscopy: A Proton's Perspective

Proton NMR (¹H NMR) provides information on the number of distinct proton environments and their neighboring protons. For this compound, we can predict the following key signals:

Predicted ¹H NMR Data (CDCl₃, 500 MHz):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.90 | Doublet | 1H | H-2 |

| ~8.35 | Doublet | 1H | H-4 |

| ~4.00 | Singlet | 3H | -OCH₃ |

Interpretation and Causality:

-

Aromatic Protons (H-2 and H-4): The two protons on the pyridine ring are in distinct chemical environments due to the asymmetrical substitution pattern. The electron-withdrawing nature of the adjacent cyano and chloro groups, as well as the ester functionality, will deshield these protons, shifting their signals downfield to the aromatic region (~8.3-8.9 ppm). The coupling between these two protons, being meta to each other, would result in a doublet for each signal with a small coupling constant (J).

-

Methyl Ester Protons (-OCH₃): The three protons of the methyl group are chemically equivalent and will appear as a sharp singlet, as there are no adjacent protons to couple with. Its position around 4.00 ppm is characteristic of a methyl group attached to an ester oxygen.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 500 MHz) for optimal signal dispersion and resolution.

-

Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual solvent peak (CHCl₃ at 7.26 ppm).

¹³C NMR Spectroscopy: Unveiling the Carbon Framework

Carbon-13 NMR (¹³C NMR) provides a count of the non-equivalent carbon atoms in a molecule. Given the structure of this compound, eight distinct carbon signals are expected.

Predicted ¹³C NMR Data (CDCl₃, 125 MHz):

| Chemical Shift (δ) ppm | Assignment |

| ~163 | C=O (ester) |

| ~155 | C-6 |

| ~152 | C-2 |

| ~139 | C-4 |

| ~128 | C-5 |

| ~115 | C-3 |

| ~114 | -C≡N |

| ~53 | -OCH₃ |

Interpretation and Causality:

-

Carbonyl Carbon: The ester carbonyl carbon is significantly deshielded and appears at the lowest field (~163 ppm).

-

Aromatic Carbons: The carbons of the pyridine ring will resonate in the aromatic region. The carbons directly attached to the electronegative nitrogen (C-2 and C-6) and the chloro group (C-5) will be downfield. The carbon bearing the cyano group (C-6) is also significantly deshielded.

-

Nitrile Carbon: The carbon of the cyano group typically appears in the 110-125 ppm range.

-

Methyl Carbon: The methyl carbon of the ester group will be the most upfield signal (~53 ppm).

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrumentation: A high-field NMR spectrometer (e.g., 125 MHz for carbon) is recommended.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This technique simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum, with chemical shifts referenced to the CDCl₃ solvent peak (77.16 ppm).

NMR Analysis Workflow

Caption: Workflow for NMR-based structural elucidation.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Groups

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the specific functional groups present.

Predicted FT-IR Spectral Data:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic |

| ~2950 | C-H stretch | -CH₃ |

| ~2230 | C≡N stretch | Nitrile |

| ~1730 | C=O stretch | Ester |

| ~1600, ~1470 | C=C and C=N stretch | Aromatic Ring |

| ~1250 | C-O stretch | Ester |

| ~800-700 | C-Cl stretch | Chloroalkane |

Interpretation and Causality:

-

Nitrile (C≡N) Stretch: A sharp, medium-intensity peak around 2230 cm⁻¹ is a definitive indicator of the cyano group.

-

Carbonyl (C=O) Stretch: A strong, sharp absorption band around 1730 cm⁻¹ is characteristic of the ester carbonyl group.

-

Aromatic Ring Stretches: The C=C and C=N stretching vibrations within the pyridine ring typically appear as a series of bands in the 1600-1450 cm⁻¹ region.

-

C-H Stretches: Aromatic C-H stretches are observed above 3000 cm⁻¹, while the aliphatic C-H stretch of the methyl group will be just below 3000 cm⁻¹.

-

C-O Stretch: The C-O single bond stretch of the ester will be in the fingerprint region, around 1250 cm⁻¹.

-

C-Cl Stretch: The carbon-chlorine bond vibration is expected in the lower frequency region of the spectrum.

Experimental Protocol: FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Instrumentation: Use a standard FT-IR spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal should be acquired first and automatically subtracted from the sample spectrum.

-

Data Analysis: Identify and label the significant absorption bands and correlate them to the corresponding functional groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its structure. For this compound, the expected molecular ion peak ([M]⁺) would correspond to its molecular weight of approximately 196.59 g/mol .

Predicted Mass Spectrum Data (Electron Ionization - EI):

| m/z | Interpretation |

| 196/198 | Molecular ion peak ([M]⁺), showing the isotopic pattern for one chlorine atom (ratio of ~3:1). |

| 165/167 | Loss of -OCH₃ radical. |

| 137/139 | Loss of -COOCH₃. |

| 102 | Loss of Cl and -COOCH₃. |

Interpretation and Causality:

The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope. Common fragmentation pathways for nicotinate esters involve the loss of the alkoxy group from the ester and subsequent fragmentation of the pyridine ring.

Experimental Protocol: Mass Spectrometry (GC-MS or Direct Infusion ESI-MS)

-

Sample Preparation: For GC-MS, dissolve the sample in a volatile organic solvent. For direct infusion ESI-MS, dissolve the sample in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) or an electrospray ionization mass spectrometer (ESI-MS) can be used.

-

Data Acquisition: The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Spectroscopic Analysis Workflow

Caption: Integrated spectroscopic approach for structural confirmation.

Conclusion

The spectroscopic analysis of this compound is a multi-faceted process that requires the synergistic application of NMR, FT-IR, and Mass Spectrometry. Each technique provides a unique and complementary piece of the structural puzzle. By carefully acquiring and interpreting the data from these methods, researchers can confidently verify the identity and purity of this important chemical entity, paving the way for its successful application in drug discovery and development. This guide serves as a foundational resource, empowering scientists to approach the spectroscopic characterization of novel compounds with both theoretical understanding and practical expertise.

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

ChemDraw, PerkinElmer. (Software for chemical drawing and NMR prediction). [Link]

-

NMRShiftDB. (An open-source database for organic structures and their NMR spectra). [Link]

An In-Depth Technical Guide to the ¹H NMR Spectrum of Methyl 5-chloro-6-cyanonicotinate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H NMR spectrum of Methyl 5-chloro-6-cyanonicotinate, a key heterocyclic compound with applications in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to offer not just data, but a deep, instructive walkthrough of spectral interpretation, grounded in the principles of nuclear magnetic resonance and the specific electronic environment of the molecule.

Introduction: The Significance of this compound

This compound, with the molecular formula C₈H₅ClN₂O₂, is a substituted pyridine derivative. The pyridine ring is a fundamental scaffold in numerous pharmaceuticals and functional materials. The specific arrangement of chloro, cyano, and methyl ester substituents on this core structure creates a unique electronic and steric environment, making it a valuable building block in the synthesis of more complex molecules. Understanding its ¹H NMR spectrum is paramount for verifying its identity, assessing its purity, and predicting its reactivity in further chemical transformations.

Molecular Structure and Proton Environments

A thorough analysis of the ¹H NMR spectrum begins with a clear understanding of the molecule's structure and the distinct chemical environments of its protons.

Figure 2. A generalized workflow for acquiring a ¹H NMR spectrum.

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field. Perform automated or manual shimming to optimize the homogeneity of the magnetic field, which will result in sharp, well-resolved peaks.

-

Pulse Sequence: A standard one-pulse ¹H acquisition sequence is sufficient.

-

Acquisition Parameters:

-

Spectral Width: Set a spectral width that encompasses the expected chemical shift range (e.g., 0-12 ppm).

-

Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Relaxation Delay: Use a relaxation delay of at least 1-2 seconds to ensure quantitative integration.

-

4.3. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode. Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum by setting the TMS signal to 0 ppm.

-

Integration: Integrate the area under each signal. The relative integral values should correspond to the number of protons giving rise to each signal.

Conclusion: A Powerful Tool for Structural Verification

The ¹H NMR spectrum of this compound provides a unique fingerprint that is invaluable for its identification and characterization. By understanding the influence of the pyridine nitrogen and the electron-withdrawing substituents, a detailed and accurate interpretation of the spectrum is achievable. The predicted spectrum, with two downfield doublets for the aromatic protons and a singlet for the methyl ester protons, serves as a reliable guide for researchers. Adherence to the outlined experimental protocol will ensure the acquisition of high-quality, reproducible data, which is essential for advancing research and development in fields that utilize this important heterocyclic building block.

References

An In-depth Technical Guide to the ¹³C NMR Spectral Analysis of Methyl 5-chloro-6-cyanonicotinate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. This guide offers a detailed examination of the ¹³C NMR characteristics of Methyl 5-chloro-6-cyanonicotinate, a substituted pyridine derivative of interest in medicinal chemistry and materials science. In the absence of direct experimental data in publicly accessible databases, this document provides a robust, theoretically grounded prediction of the ¹³C NMR spectrum. We will explore the fundamental principles of chemical shifts, the intricate electronic effects of chloro, cyano, and methyl ester substituents on the pyridine core, and present a complete, predicted spectral dataset. Furthermore, this guide furnishes a comprehensive, field-proven protocol for the acquisition and processing of high-quality ¹³C NMR data, ensuring that researchers can confidently apply these methodologies in their own laboratories.

Introduction: The Imperative for Structural Verification

This compound is a polysubstituted pyridine, a heterocyclic scaffold that is a cornerstone of many pharmaceutical agents and functional materials. The precise arrangement of its substituents—a chloro group at C5, a cyano group at C6, and a methyl nicotinate moiety at C3—dictates its chemical reactivity, biological activity, and physical properties. Unambiguous structural confirmation is therefore a critical prerequisite for its use in any research or development context.

¹³C NMR spectroscopy serves as a primary method for this verification. By probing the carbon framework of a molecule, it provides a unique fingerprint, with each carbon atom resonating at a distinct frequency based on its local electronic environment. This guide will deconstruct the factors governing these frequencies for the title compound, offering a predictive framework that is both educational and immediately applicable.

Theoretical Framework: Predicting Chemical Shifts in Substituted Pyridines

The chemical shift (δ) in ¹³C NMR is highly sensitive to the electron density around a carbon nucleus. Electron-withdrawing groups decrease the electron density (a phenomenon known as deshielding), causing the carbon to resonate at a higher chemical shift (downfield). Conversely, electron-donating groups increase electron density (shielding), moving the resonance to a lower chemical shift (upfield).

For aromatic and heteroaromatic systems like pyridine, the prediction of chemical shifts can be effectively approached using the principle of additivity of substituent effects.[1][2] This method begins with the known chemical shifts of the parent heterocycle, pyridine, and then adjusts these values based on empirically derived substituent-induced chemical shifts (SCS) for each functional group.

The foundational ¹³C NMR chemical shifts for unsubstituted pyridine are:

These values serve as our baseline for predicting the spectrum of this compound.

Causality of Substituent Effects on the Pyridine Ring

The electronic character of the chloro, cyano, and methyl ester groups profoundly influences the chemical shifts of the pyridine ring carbons.

-

Chloro Group (-Cl) at C5: The chlorine atom exerts a dual electronic effect. Its high electronegativity causes a strong inductive electron withdrawal (-I effect), which deshields the directly attached (ipso) carbon (C5) and, to a lesser extent, other carbons in the ring. Concurrently, its lone pairs can participate in resonance, donating electron density into the ring (+M effect), which is a shielding influence. For halogens, the inductive effect typically dominates, but the resonance effect cannot be disregarded, particularly for the ortho and para positions.

-

Cyano Group (-CN) at C6: The cyano group is a powerful electron-withdrawing group due to both a strong inductive effect and a resonance-withdrawing effect (-M effect). This leads to significant deshielding of the ipso-carbon (C6) and other carbons within the ring, particularly those ortho and para to it. The carbon of the nitrile group itself has a characteristic chemical shift in the range of 110-120 ppm.[5]

-

Methyl Ester Group (-COOCH₃) at C3: This group is also electron-withdrawing, primarily through resonance. The carbonyl carbon is highly deshielded and typically appears in the 165-190 ppm region.[5] The methoxy carbon (-OCH₃) is also readily identifiable, usually resonating between 50-65 ppm.[6]

Predicted ¹³C NMR Data for this compound

Based on the foundational pyridine values and the anticipated substituent effects, the following table presents the predicted ¹³C NMR chemical shifts for this compound. The assignments are based on a logical deconstruction of the electronic influences.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Justification |

| C2 | 152 - 156 | Starts at ~150 ppm (pyridine C2/C6). Deshielded by the meta -COOCH₃ and para -Cl. |

| C3 | 125 - 129 | Ipso-carbon to the electron-withdrawing -COOCH₃ group, but starts from a shielded baseline (~124 ppm). The final shift is a balance of these effects. |

| C4 | 138 - 142 | Starts at ~136 ppm (pyridine C4). Deshielded by the ortho -COOCH₃ and ortho -Cl substituents. |

| C5 | 133 - 137 | Ipso-carbon attached to chlorine. The inductive effect causes a downfield shift from the pyridine baseline of ~124 ppm. |

| C6 | 145 - 150 | Ipso-carbon to the strongly electron-withdrawing cyano group, leading to a significant downfield shift from the ~150 ppm baseline of pyridine C6. |

| -C≡N | 115 - 118 | Characteristic chemical shift for a nitrile carbon. |

| -C=O | 163 - 167 | Typical range for an ester carbonyl carbon. |

| -OCH₃ | 52 - 56 | Typical range for a methyl ester methoxy carbon. |

Visualization of Structure and Predictive Workflow

To clarify the relationship between the molecular structure and the predicted spectral data, the following diagrams are provided.

Caption: Numbering scheme for carbon atoms in this compound.

Caption: Workflow for the prediction of ¹³C NMR chemical shifts.

Experimental Protocol: A Self-Validating System for Data Acquisition

The following protocol provides a robust methodology for acquiring a high-quality ¹³C NMR spectrum for a small molecule like this compound.

Part A: Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample.

-

Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common first choice. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) or acetone-d₆ are excellent alternatives.

-

Concentration: For a standard ¹³C NMR experiment, a concentration of 50-100 mg of the compound in 0.6-0.7 mL of solvent is recommended.[7] Due to the low natural abundance of the ¹³C isotope, a relatively concentrated sample is necessary to obtain a good signal-to-noise ratio in a reasonable time.[8]

-

Sample Preparation Workflow: a. Weigh the desired amount of this compound into a clean, dry vial. b. Add the deuterated solvent (0.6-0.7 mL). c. Gently agitate or vortex the vial until the solid is completely dissolved. d. To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. e. Cap the NMR tube securely.

Part B: Instrument Setup and Data Acquisition

These steps are based on a modern NMR spectrometer running standard automation software.

-

Sample Insertion: Insert the NMR tube into the spinner turbine and adjust its depth using the depth gauge. Place the sample into the magnet.

-

Locking and Shimming: a. The instrument will automatically lock onto the deuterium signal of the solvent. This lock signal is crucial for stabilizing the magnetic field. b. Initiate an automated shimming routine (e.g., topshim).[9] This process optimizes the homogeneity of the magnetic field across the sample, which is essential for obtaining sharp spectral lines.

-

Setting Up the Experiment: a. Load a standard ¹³C{¹H} experiment (proton-decoupled). A common pulse program is zgpg30 or zgdc30.[10] b. Acquisition Parameters:

- Number of Scans (NS): Start with 128 or 256 scans. This number can be increased for more dilute samples to improve the signal-to-noise ratio.

- Relaxation Delay (D1): Set a delay of 2 seconds. This allows the carbon nuclei to return to their equilibrium state between pulses.

- Acquisition Time (AQ): A value of around 1.0-1.3 seconds is typical and provides adequate resolution for small molecules.[10] c. Proton Decoupling: Ensure that broadband proton decoupling is active during the acquisition period. This collapses the carbon signals from multiplets into sharp singlets, simplifying the spectrum and improving sensitivity.

-

Acquisition: Start the experiment. The total experiment time can be checked using the expt command. For the parameters above, this will be approximately 6-15 minutes.[10]

Part C: Data Processing

-

Fourier Transformation: Once the acquisition is complete, the raw data (Free Induction Decay, or FID) is converted into a spectrum via a Fourier Transform. This is typically done by typing efp in the command line.

-

Phasing and Baseline Correction: a. The spectrum must be manually or automatically phased to ensure all peaks are in the pure absorption mode (upright and symmetrical). b. Apply an automatic baseline correction to ensure the baseline of the spectrum is flat.

-

Referencing: Calibrate the chemical shift axis. If using CDCl₃, the solvent peak should be set to 77.16 ppm. For DMSO-d₆, reference the solvent peak to 39.52 ppm.

Conclusion

References

- Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136.

- MDPI. (n.d.). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds.

- eGrove, University of Mississippi. (2020). 13C NMR Substituent Effects on para-Substituted Tolans.

- University of Leicester. (n.d.). NMR Sample Preparation.

- ChemicalBook. (n.d.). Pyridine(110-86-1) 13C NMR spectrum.

- University of Wisconsin-Madison, Chemistry Department. (2020). Optimized Default 13C Parameters.

- Unknown Source. (n.d.). 13C NMR Chemical Shift Table.pdf.

- Oregon State University. (n.d.). 13C NMR Chemical Shift.

- Sci-Hub. (n.d.). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring.

- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.

- Unknown Source. (2011).

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0001488).

- Semantic Scholar. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.

- ChemicalBook. (n.d.). Nicotinic acid(59-67-6) 13C NMR spectrum.

- ChemicalBook. (n.d.). Methyl nicotinate(93-60-7) IR Spectrum.

- Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation.

- The Journal of Physical Chemistry A. (n.d.). Predicting 13C NMR Spectra by DFT Calculations.

- PubChem, National Institutes of Health. (n.d.). Methyl Nicotinate.

- University of Maryland. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS.

- ResearchGate. (2025). 13C NMR Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoxazoles.

- MDPI. (n.d.). Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines.

- Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). C-13 nmr spectrum of methyl methanoate analysis of chemical shifts ppm.

- Michigan State University, Max T. Rogers NMR Facility. (n.d.). Sample Preparation.

- Unknown Source. (n.d.).

- ACS Publications. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.

- University of California, Santa Barbara, Department of Chemistry and Biochemistry. (n.d.). NMR Sample Requirements and Preparation.

- ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.

- University College London, Faculty of Mathematical & Physical Sciences. (n.d.). Sample Preparation.

- ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.

- Beilstein Journals. (n.d.). BJOC - Search Results.

- R-NMR. (n.d.). SOP data acquisition.

- Unknown Source. (n.d.). Running 13C spectra.

Sources

- 1. Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds | MDPI [mdpi.com]

- 2. egrove.olemiss.edu [egrove.olemiss.edu]

- 3. testbook.com [testbook.com]

- 4. Pyridine(110-86-1) 13C NMR [m.chemicalbook.com]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. ucl.ac.uk [ucl.ac.uk]

- 9. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 10. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

An In-Depth Technical Guide to the Mass Spectrometric Fragmentation of Methyl 5-chloro-6-cyanonicotinate

Abstract: This technical guide provides a comprehensive analysis of the mass spectrometric fragmentation behavior of Methyl 5-chloro-6-cyanonicotinate, a substituted pyridine derivative of interest in pharmaceutical and chemical research. We delve into the predicted fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI), offering a predictive framework for researchers engaged in the structural elucidation and analytical characterization of this molecule and its analogs. By synthesizing fundamental mass spectrometry principles with specific insights into the compound's unique structural moieties—a pyridine core, a methyl ester, a chloro substituent, and a cyano group—this guide serves as an essential resource for scientists in drug development and analytical chemistry. Detailed experimental protocols and visual fragmentation schemes are provided to bridge theoretical predictions with practical application.

Introduction

Chemical Identity and Significance of this compound

This compound is a polysubstituted pyridine derivative with the molecular formula C₈H₅ClN₂O₂.[1] Its structure features a pyridine ring functionalized with three distinct electron-withdrawing groups, making it a valuable building block in organic synthesis. The presence of chloro, cyano, and methyl ester groups provides multiple reaction sites for developing more complex molecules, particularly in the agrochemical and pharmaceutical industries. Understanding its structural integrity and degradation pathways is critical for quality control, metabolite identification, and reaction monitoring.

The Role of Mass Spectrometry in Structural Elucidation

Mass spectrometry (MS) is an indispensable analytical technique that provides information about the mass-to-charge ratio (m/z) of ionized molecules. By inducing fragmentation of a parent molecule and analyzing the resulting fragment ions, MS allows for detailed structural elucidation. For a molecule like this compound, MS can confirm its identity, reveal the connectivity of its functional groups, and help identify related impurities or metabolites. High-resolution mass spectrometry (HRMS) further enables the determination of elemental composition, providing an unambiguous layer of confirmation.

Scope of this Guide

This document outlines the predicted fragmentation patterns of this compound under two common ionization techniques: hard ionization via Electron Ionization (EI), typically coupled with Gas Chromatography (GC), and soft ionization via Electrospray Ionization (ESI), commonly used with Liquid Chromatography (LC). We will explore the primary cleavage events, the rationale behind the formation of key fragment ions, and the diagnostic neutral losses that serve as a fingerprint for this molecule.

Predicted Mass Spectrum and Molecular Ion Characteristics

Molecular Formula and Mass

The first step in any mass spectrometric analysis is to identify the molecular ion. Based on its chemical formula, C₈H₅ClN₂O₂, the monoisotopic mass of this compound is calculated to be 196.00395 Da.[1]

The Isotopic Signature of Chlorine

A key diagnostic feature in the mass spectrum of this compound will be the isotopic pattern of chlorine. Chlorine exists naturally as two stable isotopes: ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). This results in a characteristic isotopic signature for any chlorine-containing ion, which will appear as two peaks separated by 2 m/z units (M⁺ and M+2) with a relative intensity ratio of approximately 3:1.[2][3] Therefore, the molecular ion of this compound will manifest as a pair of peaks at m/z 196 and m/z 198 . The presence of this 3:1 doublet is a definitive indicator of a single chlorine atom in the ion.

Core Fragmentation Pathways under Electron Ionization (EI-MS)

Electron Ionization is a high-energy technique that typically generates a radical cation (M•⁺) and induces extensive fragmentation. Aromatic systems, like pyridine, tend to produce a relatively stable and abundant molecular ion.[4] The fragmentation of this compound is predicted to be driven by its functional groups.

Pathway A: α-Cleavage of the Ester Moiety (Loss of •OCH₃)

The most common fragmentation pathway for methyl esters involves the cleavage of the C-O bond, resulting in the loss of a methoxy radical (•OCH₃), which has a mass of 31 Da.[4] This cleavage is favorable because it produces a highly stable acylium cation.

-

M•⁺ (m/z 196/198) → [M - 31]⁺ + •OCH₃

-

This pathway leads to the formation of a prominent fragment ion at m/z 165/167 . This ion is expected to be a major peak in the EI spectrum.

Pathway B: Loss of the Chloro Substituent (Loss of •Cl)

Cleavage of the C-Cl bond results in the loss of a chlorine radical (•Cl), with a mass of 35 Da or 37 Da.[2][3] This is another primary fragmentation route for halogenated aromatic compounds.

-

M•⁺ (m/z 196/198) → [M - 35]⁺ + •Cl

-

This generates a fragment ion at m/z 161 . Unlike the parent ion, this fragment will not exhibit the chlorine isotopic pattern, which further validates the loss of the chlorine atom.

Pathway C: Subsequent Fragmentations

The primary fragment ions can undergo further fragmentation, providing additional structural information.

-

Loss of Carbon Monoxide (CO): The acylium ion formed in Pathway A (m/z 165/167) can subsequently lose a neutral molecule of carbon monoxide (CO, 28 Da). This is a characteristic fragmentation of acylium ions.

-

[m/z 165/167]⁺ → [m/z 137/139]⁺ + CO

-

This produces a secondary fragment at m/z 137/139 .

-

-

Loss of Hydrogen Cyanide (HCN): The pyridine ring itself can fragment, typically through the loss of HCN (27 Da).[5] This can occur after initial losses. For example, the ion at m/z 137/139 could lose HCN.

-

[m/z 137/139]⁺ → [m/z 110/112]⁺ + HCN

-

The overall predicted EI fragmentation pathway is visualized below.

Caption: Predicted EI-MS fragmentation pathways for this compound.

Fragmentation under Electrospray Ionization (ESI-MS/MS)

ESI is a soft ionization technique that typically generates protonated molecules, [M+H]⁺, in positive ion mode. Fragmentation is then induced via collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS). The fragmentation of [M+H]⁺ often involves the loss of stable neutral molecules rather than radicals.

Protonation and Precursor Ion Formation

The pyridine nitrogen is the most likely site of protonation, forming the precursor ion [M+H]⁺ at m/z 197/199 .

Collision-Induced Dissociation (CID) of the [M+H]⁺ Ion

The fragmentation of the protonated molecule is expected to proceed via pathways involving neutral losses.

-

Loss of Methanol (CH₃OH): In contrast to the radical loss in EI, ESI-MS/MS of esters often proceeds via the loss of the corresponding neutral alcohol.

-

[M+H]⁺ (m/z 197/199) → [M+H - CH₃OH]⁺ + CH₃OH

-

This pathway involves the loss of methanol (32 Da) and would produce a fragment ion at m/z 165/167 , identical in mass to the acylium ion from EI, but formed through a different mechanism.

-

-

Loss of Hydrogen Chloride (HCl): The loss of neutral HCl (36 Da) is another plausible pathway.

-

[M+H]⁺ (m/z 197/199) → [M+H - HCl]⁺ + HCl

-

This would generate a fragment at m/z 161 .

-

Summary of Predicted Fragments

The table below summarizes the key predicted ions, their m/z values (for the ³⁵Cl isotope), the corresponding neutral loss, and the ionization technique under which they are most likely to be observed.

| Proposed Fragment Ion | m/z (³⁵Cl) | Neutral Loss (Mass) | Ionization Mode | Proposed Structure |

| Molecular Ion [M]•⁺ | 196 | - | EI | C₈H₅ClN₂O₂•⁺ |

| Protonated Molecule [M+H]⁺ | 197 | - | ESI | C₈H₆ClN₂O₂⁺ |

| [M - •OCH₃]⁺ or [M+H - CH₃OH]⁺ | 165 | •OCH₃ (31) or CH₃OH (32) | EI / ESI | C₇H₂ClN₂O⁺ |

| [M - •Cl]⁺ or [M+H - HCl]⁺ | 161 | •Cl (35) or HCl (36) | EI / ESI | C₈H₅N₂O₂⁺ |

| [M - •OCH₃ - CO]⁺ | 137 | CO (28) from m/z 165 | EI | C₆H₂ClN₂⁺ |

| [M - •COOCH₃]⁺ | 137 | •COOCH₃ (59) | EI | C₇H₂ClN₂⁺ |

Experimental Protocol for Mass Spectrometric Analysis

To ensure the generation of reliable and reproducible data, the following protocols are recommended. These protocols are designed to be self-validating by providing clear parameters that can be systematically optimized.

Sample Preparation

-

Stock Solution: Accurately weigh ~1 mg of this compound and dissolve in 1 mL of a suitable solvent (e.g., Methanol, Acetonitrile) to create a 1 mg/mL stock solution.

-

Working Solution (GC-MS): Dilute the stock solution with Ethyl Acetate or Dichloromethane to a final concentration of 10-50 µg/mL.

-

Working Solution (LC-MS): Dilute the stock solution with the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid) to a final concentration of 1-10 µg/mL.

Recommended EI-GC-MS Parameters

This workflow is designed to separate the analyte from volatile impurities and generate a classic, library-searchable EI spectrum.

Caption: A typical experimental workflow for EI-GC-MS analysis.

Recommended ESI-LC-MS/MS Parameters

This workflow is ideal for analyzing the compound in complex matrices and for targeted fragmentation studies.

-

Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2-5 µL.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3.5 - 4.0 kV.

-

Source Temperature: 120 °C.

-

Desolvation Gas (N₂): Flow ~800 L/hr, Temp ~400 °C.

-

MS1 Scan: Scan for the precursor ion [M+H]⁺ at m/z 197 and 199.

-

MS2 (Product Ion Scan): Isolate the m/z 197 precursor and apply a range of collision energies (e.g., 10-40 eV) to observe the fragmentation pattern.

-

Conclusion

The mass spectrometric fragmentation of this compound is governed by the interplay of its distinct functional groups. Under Electron Ionization, the key diagnostic fragments are expected at m/z 165/167 (loss of •OCH₃) and m/z 161 (loss of •Cl), originating from the molecular ion at m/z 196/198 . Under Electrospray Ionization, similar fragment masses are predicted from the protonated molecule ([M+H]⁺ at m/z 197/199), but they arise from the neutral losses of methanol and hydrogen chloride. The characteristic 3:1 isotopic pattern for all chlorine-containing fragments serves as an essential validation point throughout the analysis. This guide provides a robust theoretical and practical framework for researchers to confidently identify and characterize this compound using mass spectrometry.

References

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

PubChemLite. This compound (C8H5ClN2O2). [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

University of Arizona. Mass Spectrometry: Fragmentation. [Link]

-

University of Liverpool. Tables of Common Ions and Common Losses. [Link]

-

Scherkenbeck, J., & Z-Punkt. (2022). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Physical Chemistry Chemical Physics, 25(13), 9035-9043. [Link]

Sources

- 1. PubChemLite - this compound (C8H5ClN2O2) [pubchemlite.lcsb.uni.lu]

- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 3. didattica.uniroma2.it [didattica.uniroma2.it]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]

physical and chemical properties of Methyl 5-chloro-6-cyanonicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-chloro-6-cyanonicotinate is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its rigid heterocyclic core, adorned with reactive functional groups—a chloro substituent, a cyano group, and a methyl ester—makes it a versatile scaffold for the synthesis of a diverse array of more complex molecules. The pyridine ring is a common motif in pharmaceuticals, and its derivatives are known to exhibit a wide range of biological activities, including acting as kinase inhibitors and anti-inflammatory agents.[1][2][3] The electron-deficient nature of the pyridine ring, further accentuated by the electron-withdrawing chloro and cyano groups, imparts unique reactivity to this molecule, making it a valuable intermediate for the synthesis of novel therapeutic agents.[4]

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with insights into its synthesis, reactivity, and potential applications in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 398457-04-0 | [5] |

| Molecular Formula | C₈H₅ClN₂O₂ | [5] |

| Molecular Weight | 196.59 g/mol | [5] |

| Melting Point | 120-122 °C | [5] |

| Appearance | Expected to be a solid at room temperature | Inferred from melting point |

Synthesis

Figure 1: A proposed synthetic pathway for this compound.

A common strategy for the synthesis of nicotinic acid derivatives involves the oxidation of a methyl group on the pyridine ring. For instance, 2-chloro-5-methylpyridine can be oxidized to 6-chloronicotinic acid using strong oxidizing agents like potassium permanganate or through catalytic oxidation.[6] The resulting carboxylic acid can then be esterified to the methyl ester. Subsequent functionalization of the remaining methyl group, for example, through radical bromination followed by cyanation, would lead to the desired product.

Chemical Reactivity

The chemical reactivity of this compound is dictated by the interplay of its functional groups on the electron-deficient pyridine ring.

Nucleophilic Aromatic Substitution

The pyridine ring is inherently electron-deficient, and this character is enhanced by the presence of the electron-withdrawing chloro and cyano groups.[4] This makes the ring susceptible to nucleophilic aromatic substitution (SNAr) reactions. The chlorine atom, being a good leaving group, is the most likely site for substitution by a variety of nucleophiles such as amines, alkoxides, and thiolates. The positions ortho and para to the ring nitrogen are generally the most activated towards nucleophilic attack.[7]

Figure 2: General scheme for nucleophilic aromatic substitution on this compound.

Reactions of the Cyano Group

The cyano group is a versatile functional group that can undergo a variety of transformations.

-

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield either the corresponding amide (nicotinamide derivative) or the carboxylic acid.[8][9][10] This provides a route to di-acid or amide-acid derivatives.

-

Reduction: The cyano group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This introduces a basic aminomethyl group, which is a common feature in many bioactive molecules.

-

Addition of Nucleophiles: Organometallic reagents, such as Grignard reagents, can add to the cyano group to form ketones after hydrolysis.

Reactions of the Methyl Ester

The methyl ester group can be readily hydrolyzed to the corresponding carboxylic acid under basic conditions. This allows for the formation of amide bonds through coupling with amines, a common strategy in the synthesis of drug candidates. The ester can also be reduced to a primary alcohol.

Spectral Properties

¹H and ¹³C NMR Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring. The chemical shifts of these protons will be downfield due to the electron-withdrawing nature of the substituents and the pyridine nitrogen. A singlet corresponding to the methyl ester protons will be observed further upfield.

-

¹³C NMR: The ¹³C NMR spectrum will show signals for the eight carbon atoms in the molecule. The carbons of the pyridine ring will appear in the aromatic region, with their chemical shifts influenced by the attached substituents. The carbon of the cyano group will have a characteristic chemical shift, as will the carbonyl carbon of the ester and the methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the different functional groups present in the molecule.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| C≡N (nitrile) | 2260-2222 (weak to medium)[11] |

| C=O (ester) | ~1750-1735 (strong)[11] |

| C=C, C=N (aromatic ring) | ~1650-1400[12] |

| C-Cl | ~800-600 |

| C-O (ester) | ~1300-1000[13] |

Mass Spectrometry

In mass spectrometry, the molecular ion peak (M+) would be expected at m/z corresponding to the molecular weight (196.59). The fragmentation pattern would likely involve the loss of the methoxy group from the ester, the chlorine atom, and potentially the cyano group.[14][15][16]

Applications in Drug Development